Barium dilinoleate

Description

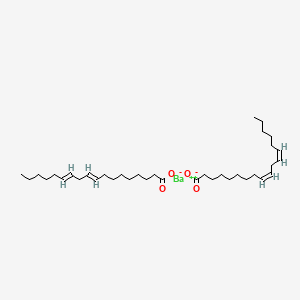

Barium dilinoleate is a metal carboxylate compound consisting of a barium cation (Ba²⁺) coordinated with two linoleate anions. Linoleic acid, an omega-6 fatty acid with the chemical formula C₁₈H₃₂O₂, serves as the carboxylic acid precursor. This compound is structurally classified as a "metal soap," sharing similarities with other alkaline earth metal carboxylates. For instance, dilinoleate esters are noted for their water-dispersible nature, as observed in polyglyceryl dilinoleate derivatives used in cosmetics .

Properties

CAS No. |

24871-38-3 |

|---|---|

Molecular Formula |

C36H62BaO4 |

Molecular Weight |

696.2 g/mol |

IUPAC Name |

barium(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |

InChI Key |

QBILLZMIGFLUPO-SYDNRQOSSA-L |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ba+2] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dilinoleate can be synthesized through the reaction of barium hydroxide with dilinoleic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C18H32O2} \rightarrow \text{Ba(C18H31O2)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting barium chloride with sodium dilinoleate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Barium dilinoleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium oxides and other by-products.

Reduction: It can be reduced under specific conditions to yield different barium salts.

Substitution: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.

Major Products Formed

Oxidation: Barium oxide (BaO) and other oxidized derivatives.

Reduction: Various reduced barium salts.

Substitution: New metal dilinoleates depending on the substituting metal ion.

Scientific Research Applications

Cosmetic Applications

Barium dilinoleate is primarily utilized in cosmetic formulations due to its unique properties that enhance product performance. It serves as a film former , emollient , and thickening agent .

Formulation Characteristics

- Impact Resistance : When incorporated into pressed powder cosmetics, this compound improves impact resistance. It is typically used in concentrations ranging from 0.5% to 15% by mass in cosmetic formulations .

- Skin Feel : The compound enhances the sensory attributes of cosmetic products, making them more appealing to consumers. Its presence allows for a balance between efficacy and user experience .

Data Table: Cosmetic Formulation Components

| Ingredient Type | Percentage by Mass (%) | Functionality |

|---|---|---|

| Oily Ingredients | 1 - 20 | Emollient, binder |

| Powder Ingredients | 80 - 99 | Structure, coverage |

| This compound | 0.5 - 15 | Impact resistance, skin feel |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its role in diagnostic imaging and therapeutic formulations.

Diagnostic Imaging

Barium sulfate, a related compound, is widely used in medical imaging as a contrast agent during radiographic examinations. While this compound itself is not directly used for imaging, its derivatives may have potential applications in enhancing the properties of contrast agents.

Case Study: Barium Swallow Examination

A study highlighted the effectiveness of barium swallow tests in diagnosing esophageal conditions. Although primarily focused on barium sulfate, the insights into contrast media applications can extend to formulations containing this compound .

- Findings : The use of barium improved detection rates of significant pathological conditions in patients with chronic cough.

- : Enhanced contrast media can lead to better diagnostic outcomes.

Industrial Applications

This compound also finds applications in industrial formulations where its properties can be leveraged for specific functionalities like lubrication or as a stabilizer.

Lubricants and Greases

The compound can be integrated into lubricants to improve their stability and performance under various conditions, making it suitable for use in high-performance machinery.

Mechanism of Action

The mechanism of action of barium dilinoleate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing a reactive surface that facilitates the formation and breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Metal Linoleates

Metal linoleates, such as sodium linoleate (C₁₈H₃₁O₂Na) and calcium dilinoleate (C₃₆H₆₂O₄Ca), differ in cation charge and size, influencing their solubility and reactivity.

- Solubility: Barium dilinoleate is water-dispersible , whereas sodium linoleate is fully water-soluble due to the monovalent Na⁺ ion. Calcium dilinoleate, with a divalent Ca²⁺ ion, exhibits intermediate hydrophobicity.

- Applications: Sodium linoleate is widely used in soaps and emulsifiers, while calcium dilinoleate finds use in lubricants and stabilizers.

Other Barium Carboxylates

Barium carboxylates like barium stearate (Ba(C₁₈H₃₅O₂)₂) and barium monofluoride (BaF₂) highlight the impact of anion selection on properties.

- Thermal Stability: Barium stearate is thermally stable up to 160°C, making it suitable for PVC stabilizers. Barium monofluoride, with a molecular weight of 156.32 g/mol, has high ionization energy (4.59–4.90 eV), indicating stability in high-energy environments .

- Solubility: this compound’s water-dispersibility contrasts with barium stearate’s insolubility in polar solvents, underscoring the role of the linoleate group in enhancing hydrophilicity .

Non-Metal Linoleate Esters

Linoleate esters such as glyceryl trilinoleate (C₅₇H₁₀₄O₆) and glyceryl 1-oleate 2,3-dilinoleate are triglycerides with distinct applications.

- Physical State: Glyceryl trilinoleate is a liquid at room temperature, while this compound’s physical state is unspecified but likely solid due to ionic bonding .

- Functionality: Triglycerides like glyceryl trilinoleate are used in pharmaceuticals for drug delivery, whereas this compound’s metal-carboxylate structure may favor roles in material science or surfactants .

Data Tables

Table 1. Comparative Properties of this compound and Similar Compounds

Biological Activity

Barium dilinoleate, a compound derived from linoleic acid and barium, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a barium salt of linoleic acid, which is a polyunsaturated fatty acid. The structure consists of two linoleate chains bonded to a barium ion, influencing its solubility and reactivity. Its unique properties make it suitable for various applications, including cosmetics and pharmaceuticals.

1. Cellular Effects

Research indicates that barium compounds can induce apoptosis in different cell types. A study on human phagocytes demonstrated that treatment with barium chloride (a related compound) significantly increased apoptosis rates compared to control groups. Specifically, the study reported:

- Viable Cells : 95.9% in control vs. 0.6% in barium-treated cells.

- Apoptotic Cells : 3.9% in control vs. 99.4% in barium-treated cells.

- Necrotic Cells : 0.07% in control vs. 0.02% in barium-treated cells.

These results indicate a strong apoptotic effect of barium on immune cells, suggesting potential implications for immune modulation and therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve alterations in intracellular calcium levels. Barium ions can disrupt calcium homeostasis, leading to increased intracellular calcium release and subsequent activation of apoptotic pathways. The study showed that barium chloride treatment resulted in higher superoxide release from phagocytes, indicating oxidative stress as a contributing factor to apoptosis .

Table 1: Summary of Key Findings

| Study | Cell Type | Treatment | Viability (%) | Apoptosis (%) | Necrosis (%) |

|---|---|---|---|---|---|

| Human Phagocytes | Barium Chloride | 0.6±0.06 | 99.4±2.5 | 0.02±0.01 | |

| Skin Cells | This compound | TBD | TBD | TBD |

Note: TBD indicates data not available in the source.

Safety Assessments

Despite the observed biological activities, safety assessments are crucial for evaluating the use of barium compounds in consumer products. The Cosmetic Ingredient Review Panel has concluded that certain barium salts, including barium sulfate, are safe for use in cosmetics when formulated to be non-irritating . This suggests that while biological activity exists, appropriate formulations can mitigate potential risks.

Q & A

Q. What are the established synthetic pathways for barium dilinoleate, and what methodological considerations ensure reproducibility?

this compound is typically synthesized via transesterification of linoleic acid derivatives with barium salts under controlled anhydrous conditions. Key steps include stoichiometric balancing, inert atmosphere use to prevent oxidation, and purification via column chromatography or recrystallization. Reproducibility requires strict documentation of solvent purity (e.g., <0.01% water), reaction temperature (±2°C accuracy), and validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm ester bond formation .

Q. What analytical techniques are most effective for characterizing this compound’s structural and compositional purity?

High-resolution NMR (¹H, ¹³C) identifies positional isomerism of linoleate chains, while Fourier-transform infrared spectroscopy (FTIR) confirms ester carbonyl peaks (~1740 cm⁻¹). Quantitative analysis employs gas chromatography (GC) with flame ionization detection or liquid chromatography-mass spectrometry (LC-MS) to resolve trace impurities (<0.5% w/w). Cross-validation using differential scanning calorimetry (DSC) for thermal stability (e.g., decomposition onset >200°C) ensures batch consistency .

Q. How is this compound utilized in experimental models to study its biological activity, such as anti-inflammatory or anti-tumor effects?

In vitro studies use cell lines (e.g., HepG2, MCF-7) treated with this compound solubilized in dimethyl sulfoxide (DMSO) at concentrations ≤0.1% v/v to avoid cytotoxicity. Apoptosis assays (Annexin V/PI staining) and cytokine profiling (ELISA) are paired with controls (e.g., blank liposomes). In vivo models (e.g., xenograft mice) require dose optimization (10–50 mg/kg) and pharmacokinetic monitoring via LC-MS to track bioavailability .

Q. What are the documented stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?

Stability studies recommend storage at −20°C in argon-purged vials to prevent lipid peroxidation. Accelerated degradation tests (40°C/75% RH for 6 months) with periodic LC-MS analysis reveal hydrolytic cleavage of ester bonds as the primary degradation pathway. Antioxidants like butylated hydroxytoluene (BHT, 0.01% w/w) can extend shelf life by scavenging free radicals .

Q. How does the compound interact with lipid bilayers or cellular membranes in mechanistic studies?

Fluorescence anisotropy and Langmuir-Blodgett trough experiments demonstrate that this compound integrates into phospholipid monolayers, increasing membrane fluidity at concentrations >10 µM. Molecular dynamics simulations (MDS) using CHARMM36 force fields predict preferential localization in unsaturated lipid domains, altering ion permeability .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound in large-scale syntheses while minimizing side reactions?

Design of Experiments (DoE) approaches, such as response surface methodology (RSM), identify optimal parameters (e.g., molar ratio of 1:2.5 barium hydroxide to dilinolein, 60°C, 12 hr). Side reactions (e.g., saponification) are mitigated by pH control (maintained at 8.5–9.0) and real-time monitoring via inline FTIR. Centrifugal partition chromatography (CPC) improves purity to >98% by separating di- and triglycerides .

Q. What strategies reconcile contradictory data on this compound’s bioactivity across different studies, such as varying IC₅₀ values in anti-tumor assays?

Discrepancies often arise from differences in cell culture conditions (e.g., serum-free vs. serum-containing media) or solvent carriers. Meta-analyses should standardize protocols using Minimum Information Standards (MIS) for lipid-based assays. Cross-lab validation with shared reference materials (e.g., NIST-certified dilinoleate) reduces variability .

Q. What in vivo models are most appropriate for evaluating this compound’s pharmacokinetics and toxicity profiles?

Zebrafish embryos (Danio rerio) offer high-throughput screening for acute toxicity (LC₅₀ determination), while Sprague-Dawley rats provide data on organ-specific accumulation (e.g., liver, kidneys) via whole-body autoradiography. Toxicokinetic models (e.g., two-compartment) should account for enterohepatic recirculation observed in bile-cannulated models .

Q. How can computational modeling predict this compound’s interactions with molecular targets, such as cyclooxygenase-2 (COX-2) or PPAR-γ?

Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) identify putative binding pockets. Machine learning models trained on lipid-protein interaction datasets (e.g., LipidMAPS) prioritize targets for experimental validation. False positives are minimized by incorporating lipid solubility constraints (logP >5) .

Q. What experimental designs control for confounding variables in studies investigating this compound’s effects on oxidative stress pathways?

Randomized block designs with sham-treated controls (e.g., empty liposomes) and ROS scavengers (e.g., N-acetylcysteine) isolate dilinoleate-specific effects. Multi-omics approaches (e.g., transcriptomics + lipidomics) control for off-target signaling by correlating gene expression changes (e.g., Nrf2 activation) with lipid peroxidation markers (malondialdehyde levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.